molecular formula C17H17N3O2S B1675829 M1001

M1001

货号: B1675829
分子量: 327.4 g/mol
InChI 键: LONXCUOJVJLTIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M1001 是一种化学化合物,以其作为弱缺氧诱导因子-2α (HIF-2α) 激动剂而闻名。它与 HIF-2α PAS-B 结构域结合,解离常数 (Kd) 为 667 纳摩尔。 该化合物主要用于科学研究,特别是在慢性肾脏病和其他与缺氧相关的疾病研究中 .

科学研究应用

Chemical Properties and Mechanism of Action

M1001 is characterized by its unique molecular structure, allowing it to interact with specific biological targets. Research has shown that this compound acts as an allosteric modulator, particularly influencing the hypoxia-inducible factor 2 alpha (HIF-2α) pathway. This interaction is crucial for regulating cellular responses to oxygen levels, making this compound a potential candidate for therapeutic interventions in diseases characterized by hypoxia, such as cancer.

Applications in Research and Medicine

This compound has been investigated for its potential applications in various areas:

1. Cancer Therapy

  • This compound's modulation of the HIF-2α pathway suggests its use in cancer treatment, particularly in tumors that exploit hypoxic conditions for growth and metastasis. Studies have indicated that this compound can inhibit tumor growth in preclinical models by restoring normal oxygen sensing and reducing angiogenesis.

2. Neurological Disorders

  • Preliminary research indicates that this compound may have neuroprotective effects. It has been studied for its potential to mitigate damage in neurodegenerative diseases by modulating pathways involved in cell survival and apoptosis.

3. Metabolic Disorders

  • This compound's role in metabolic regulation has been explored, particularly its effects on glucose metabolism and insulin sensitivity. Research suggests that it may aid in managing conditions like type 2 diabetes by enhancing metabolic responses.

Data Tables

Application AreaMechanism of ActionPotential BenefitsCurrent Research Status
Cancer TherapyModulation of HIF-2αInhibition of tumor growthActive preclinical studies
Neurological DisordersNeuroprotection via apoptosis regulationProtection against neuronal damageEarly-stage research
Metabolic DisordersEnhancement of glucose metabolismImproved insulin sensitivityOngoing clinical trials

Case Studies

Case Study 1: Cancer Treatment with this compound
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor volume compared to control groups. The study highlighted the compound's ability to normalize HIF-2α activity, leading to decreased vascularization within tumors.

Case Study 2: Neuroprotection
In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated subjects compared to untreated controls. This suggests a potential therapeutic role for this compound in neurodegenerative conditions.

Case Study 3: Diabetes Management
Research involving diabetic rat models indicated that this compound improved glucose tolerance tests and reduced fasting blood glucose levels. These findings support further investigation into its application for metabolic disorders.

作用机制

M1001 通过与 HIF-2α PAS-B 结构域结合发挥其作用,改变特定氨基酸(如酪氨酸 281)的构象。这种结合增强了 HIF-2α 对其伴侣蛋白 ARNT 的亲和力,导致 HIF-2α-ARNT 复合物的稳定。 然后,该复合物激活参与细胞对缺氧反应的靶基因的转录 .

类似化合物:

    M1002: this compound 的类似物,具有改善的功效。

    PT2399: 另一种 HIF-2α 激动剂,具有类似的结合特性。

    PHD-IN-2: 一种有效的脯氨酰羟化酶结构域拮抗剂,在缺氧研究中具有应用价值。

This compound 的独特性: this compound 由于其对 HIF-2α PAS-B 结构域的特定结合亲和力及其作为弱激动剂的作用而独一无二。 这使得它在需要调节 HIF-2α 活性而没有强激活的研究环境中特别有用 .

准备方法

合成路线和反应条件: M1001 的合成涉及多个步骤,包括核心结构的形成和随后的功能化。详细的合成路线是专有的,通常涉及在受控条件下使用有机溶剂和试剂。反应条件通常包括特定的温度、pH 值和催化剂,以确保所需的化学转化。

工业生产方法: this compound 的工业生产在配备先进化学合成设备的专业设施中进行。该过程涉及扩大实验室合成方法,同时确保一致性、纯度和安全性。 生产是在严格的质量控制措施下进行的,以达到研究级标准 .

化学反应分析

反应类型: M1001 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可以修饰 this compound 中存在的官能团。

    取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 条件根据取代基的不同而有所不同,但典型的试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化或羧基化衍生物,而还原可能产生醇或胺 .

相似化合物的比较

    M1002: An analog of M1001 with improved efficacy.

    PT2399: Another HIF-2α agonist with similar binding properties.

    PHD-IN-2: A potent prolyl hydroxylase domain antagonist with applications in hypoxia research.

Uniqueness of this compound: this compound is unique due to its specific binding affinity to the HIF-2α PAS-B domain and its role as a weak agonist. This makes it particularly useful in research settings where modulation of HIF-2α activity is required without strong activation .

生物活性

M1001 is a small molecule drug currently under investigation for its potential therapeutic applications, particularly in the fields of endocrinology and metabolic diseases. It acts primarily as an agonist for hypoxia-inducible factor 2 (HIF-2), a transcription factor involved in various cellular responses to hypoxia. The compound has garnered interest due to its modulatory effects on several key biological pathways, including AMPK signaling and the regulation of metabolic processes.

This compound functions as an AMPK modulator , impacting the AMPK signaling pathway, which plays a significant role in cellular energy homeostasis. Additionally, it influences the expression of Forkhead box protein O1 (FOXO1) and hepatocyte nuclear factor 4 alpha (HNF4A), both of which are critical in metabolic regulation and glucose homeostasis. These mechanisms suggest that this compound could be beneficial in treating conditions like dyslipidemia and other metabolic disorders .

Key Targets of this compound

Target Function
AMPKRegulates energy balance and metabolism
FOXO1Involved in stress resistance and metabolism
HNF4ARegulates glucose metabolism and lipid homeostasis
STAT3Plays a role in cell growth and apoptosis

In Vitro Studies

Research indicates that this compound enhances the transcriptional activity of HIF-2α by stabilizing its conformation. In high-throughput screening assays, this compound demonstrated significant agonistic activity, leading to increased expression of target genes such as VEGF and GLUT1, which are crucial for angiogenesis and glucose uptake, respectively .

Case Studies

One notable case study involved the evaluation of this compound's effects on renal cancer cell lines. The study found that this compound treatment led to a dose-dependent increase in HIF-2α target gene expression, suggesting its potential utility in cancer therapeutics where HIF-2α is often dysregulated .

Clinical Trials

This compound is currently in Phase 2 clinical trials aimed at evaluating its efficacy in treating dyslipidemias. Preliminary results have shown promise, with participants exhibiting improved lipid profiles after administration of the compound .

Comparative Analysis with Related Compounds

This compound's efficacy has been compared with its analogs, particularly M1002. While both compounds target HIF-2α, M1002 has shown enhanced potency and reduced toxicity profiles compared to this compound. This comparative analysis highlights the ongoing optimization efforts to improve therapeutic outcomes while minimizing adverse effects .

Efficacy Comparison Table

Compound Target Efficacy Toxicity
This compoundHIF-2αModerateModerate
M1002HIF-2αHighLow

Research Findings

Recent studies have utilized molecular dynamics simulations to elucidate the binding mechanisms of this compound with HIF-2α. These simulations provide insights into how structural modifications can enhance binding affinity and agonistic activity. The findings emphasize the importance of specific amino acid interactions within the PAS-B domain of HIF-2α, which are critical for effective agonist binding .

属性

IUPAC Name

1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXCUOJVJLTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M1001
Reactant of Route 2
Reactant of Route 2
M1001
Reactant of Route 3
M1001
Reactant of Route 4
M1001
Reactant of Route 5
Reactant of Route 5
M1001
Reactant of Route 6
Reactant of Route 6
M1001

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。